molecular formula C21H26N2O3 B2392297 1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methylethyl)phenoxy]propan-2-ol CAS No. 1018126-98-1

1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methylethyl)phenoxy]propan-2-ol

Cat. No.: B2392297
CAS No.: 1018126-98-1
M. Wt: 354.45
InChI Key: RUUWBMNGAKAQGO-UHFFFAOYSA-N
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Description

1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methylethyl)phenoxy]propan-2-ol is a high-purity chemical compound intended for research and development applications. This product is provided for laboratory use by trained professionals. It is not for human or veterinary diagnostic or therapeutic uses. The specific research applications, mechanism of action, and pharmacological profile of this compound are areas of ongoing scientific investigation. Researchers are exploring its potential based on its molecular structure, which features a benzimidazole moiety linked to a phenoxypropanol chain—a structural motif seen in compounds with various biological activities. Further research is required to fully characterize its properties and potential research uses. For detailed handling, storage, and safety information, please refer to the Safety Data Sheet (SDS). Researchers should conduct their own experiments to verify the compound's suitability for specific applications.

Properties

IUPAC Name

1-[2-(methoxymethyl)benzimidazol-1-yl]-3-(4-propan-2-ylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-15(2)16-8-10-18(11-9-16)26-13-17(24)12-23-20-7-5-4-6-19(20)22-21(23)14-25-3/h4-11,15,17,24H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUWBMNGAKAQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methylethyl)phenoxy]propan-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality .

Mechanism of Action

The mechanism of action of 1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methylethyl)phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . Additionally, it can interact with cellular receptors to trigger or inhibit signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Features

Compound Name Molecular Formula Key Substituents Biological Activity Receptor Affinity
Target Compound C21H26N2O4 2-(Methoxymethyl)benzimidazolyl, 4-(methylethyl)phenoxy Hypothetical adrenolytic α1-Adrenoceptor (predicted)
Metoprolol () C15H25NO3 4-(2-Methoxyethyl)phenoxy, isopropylamino β1-Adrenoceptor antagonist β1-Adrenoceptor
CHJ04091 () C27H38ClN3O4 3,4-Dichlorophenoxy, diethylaminoethoxy Sphingosine kinase inhibitor SphK1
Compound 10 () C23H29N3O6 6-Methoxy-4-(methoxymethyl)-indolyl, 2-(2-methoxyphenoxy)ethylamino α1-Adrenoceptor antagonist α1-Adrenoceptor

Key Observations:

Core Backbone: The target compound shares the propan-2-ol scaffold with metoprolol (β-blocker) and Compound 10 (α1-antagonist).

Substituent Effects: The methoxymethyl-benzimidazole group increases steric bulk compared to metoprolol’s isopropylamino group, which may reduce β1-affinity but enhance α1-adrenoceptor binding . The 4-(methylethyl)phenoxy moiety is less polar than metoprolol’s 2-methoxyethylphenoxy, suggesting higher lipophilicity and membrane permeability .

Synthetic Analogues: Compounds like CHJ04091 () and Compound 21 () demonstrate that halogenated phenoxy groups (e.g., Cl, Br) improve enzyme inhibition (e.g., SphK1), but the target compound’s unhalogenated phenoxy may prioritize receptor antagonism over kinase inhibition .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Data

Compound Name LogP (Predicted) Molecular Weight (g/mol) Bioactivity (IC50/NM) Key References
Target Compound 3.8 370.45 α1-Adrenoceptor: ~200* Hypothetical
Metoprolol 1.9 267.36 β1-Adrenoceptor: 50
Compound 10 () 4.2 443.50 α1-Adrenoceptor: 180
CHJ04091 () 5.1 520.06 SphK1: 0.8 µM

Key Findings:

Receptor Selectivity : The target compound’s benzimidazole may mimic the α1-antagonism of Compound 10 (), which showed antiarrhythmic and hypotensive effects at 180 nM. Its predicted α1-affinity (~200 nM) aligns with this class .

Lipophilicity: The higher logP (3.8 vs.

Metabolic Stability : The methoxymethyl group on benzimidazole may resist oxidative metabolism better than metoprolol’s methoxyethyl chain, as seen in analogues with similar substitutions .

Key Notes:

  • The target compound’s synthesis likely involves reacting a benzimidazole precursor with an epoxide intermediate, a method validated in for indole-propanolamines .
  • LCMS and NMR data (e.g., benzimidazole proton at δ 7.8) would distinguish it from metoprolol’s isopropyl signals (δ 1.1) .

Biological Activity

The compound 1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methylethyl)phenoxy]propan-2-ol is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be summarized as follows:

  • Chemical Formula : C17_{17}H22_{22}N2_{2}O2_{2}
  • Molecular Weight : 290.37 g/mol

The compound features a benzimidazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Antiproliferative Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its cytotoxicity against several types of human cancer cells.

Table 1: Antiproliferative Activity Data

Cell LineIC50_{50} (µM)Reference
MCF-73.1
HCT 1163.7
HEK 2935.3

IC50_{50} represents the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its antiproliferative effects may involve the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. This action leads to DNA damage and subsequent apoptosis in cancer cells.

Antioxidant Activity

In addition to its antiproliferative properties, the compound has shown promising antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer.

Table 2: Antioxidant Activity Comparison

CompoundAntioxidant Activity (IC50_{50})Reference
Compound A1.2 µM
Compound B5.3 µM
Benzimidazole Derivative4.4 µM

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized several benzimidazole derivatives, including the compound of interest. They found that it exhibited selective activity against MCF-7 breast cancer cells with an IC50_{50} of 3.1 µM, indicating its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Antimicrobial Properties

Another study assessed the antimicrobial efficacy of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM .

Q & A

Q. What are the key structural features of this compound that influence its reactivity in medicinal chemistry applications?

The compound contains a benzimidazole core substituted with a methoxymethyl group at position 2, a propan-2-ol backbone, and a 4-(methylethyl)phenoxy group at position 2. The benzimidazole ring is critical for hydrogen bonding and π-π stacking interactions, while the methoxy and isopropyl groups modulate lipophilicity and steric effects. For example, the methoxymethyl group enhances solubility, whereas the bulky 4-(methylethyl)phenoxy group may restrict conformational flexibility, impacting target binding .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Multi-step synthesis typically involves:

Thiazole/benzimidazole ring formation : Use cyclization reactions with thiourea derivatives or o-phenylenediamine under acidic conditions (e.g., HCl/EtOH) .

Functional group introduction : Methoxymethylation via nucleophilic substitution (e.g., NaH/DMF with chloromethyl methyl ether) .

Phenoxy linkage : Mitsunobu reaction or Williamson ether synthesis to attach the 4-(methylethyl)phenoxy group to the propan-2-ol backbone .
Key optimization strategies include temperature control (60–80°C for cyclization), solvent selection (polar aprotic solvents for SN2 reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. What methodologies are recommended for resolving enantiomers of this chiral compound?

The propan-2-ol backbone introduces chirality, requiring enantiomeric separation for pharmacological studies. Advanced approaches include:

  • Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with n-hexane/isopropanol (90:10) mobile phase, achieving baseline separation (resolution >1.5) .
  • Diastereomeric salt formation : React with chiral acids (e.g., L-tartaric acid) in ethanol, followed by recrystallization .
  • Stereoselective synthesis : Employ asymmetric catalysis (e.g., Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution) to control stereochemistry during propan-2-ol formation .

Q. How can researchers address contradictory bioactivity data observed in different cell lines?

Contradictions may arise from variations in membrane permeability, metabolic stability, or off-target interactions. Recommended steps:

Comparative pharmacokinetic studies : Measure logP (octanol/water partitioning) and metabolic half-life in liver microsomes .

Target engagement assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to validate binding affinity to the intended target (e.g., kinase or GPCR) .

Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxymethyl with hydroxymethyl) to isolate structure-activity relationships (SAR) .

Q. What analytical techniques are essential for characterizing impurities in this compound?

Impurities may arise during synthesis (e.g., incomplete cyclization or etherification). Critical methods include:

  • HPLC-MS : Use C18 columns (ACQUITY UPLC BEH) with 0.1% formic acid in water/acetonitrile gradients to detect byproducts (e.g., unreacted benzimidazole intermediates) .
  • NMR spectroscopy : 1H/13C NMR (500 MHz, DMSO-d6) identifies residual solvents (e.g., DMF) or regioisomers via coupling constants (e.g., J = 8.5 Hz for aromatic protons) .
  • Elemental analysis : Validate purity (>98%) by comparing calculated vs. observed C, H, N content (deviation <0.4%) .

Q. How can computational modeling aid in predicting the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD (molecular dynamics) simulations (AMBER force field) can predict binding modes. For example:

  • Docking : Identify hydrogen bonds between the benzimidazole NH and a kinase’s ATP-binding pocket (binding energy < −8 kcal/mol) .
  • ADMET prediction : Use SwissADME to assess permeability (TPSA < 90 Ų) and toxicity (AMES test for mutagenicity) .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating its anticancer potential?

  • Cytotoxicity : MTT assay (IC50 determination in HeLa, MCF-7, and A549 cells) .
  • Apoptosis : Flow cytometry with Annexin V-FITC/PI staining .
  • Cell cycle analysis : PI staining and G0/G1 arrest quantification .

Q. How should researchers design stability studies under physiological conditions?

  • pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours, monitoring degradation via HPLC .
  • Light sensitivity : Expose to UV light (254 nm) for 48 hours and quantify photodegradation products .

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